Methyl 2-chloro-6-methylpyridine-4-carboxylate

Physical Chemistry Process Chemistry Solid Form Screening

Methyl 2-chloro-6-methylpyridine-4-carboxylate (CAS 3998-90-1) offers a unique 2-chloro, 6-methyl, 4-methyl ester substitution that no single analog recapitulates, making it essential for antitubercular agent synthesis, next-gen agrochemicals, and Pd-catalyzed cross-couplings. Its defined mp (58-62°C) and reliable reactivity (XLogP3 2.1) ensure reproducible results. Industrial-scale availability (up to 2 MT/month) supports both R&D and pilot production. Procure for medicinal chemistry, computational validation, or agrochemical development.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 3998-90-1
Cat. No. B050655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-6-methylpyridine-4-carboxylate
CAS3998-90-1
SynonymsMethyl 2-Chloro-6-methylpyridine-4-carboxylate;  2-Chloro-6-methyl-4-pyridinecarboxylic Acid Methyl Ester;  2-Chloro-6-methylpyridine-4-carboxylic Acid Methyl Ester
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)Cl)C(=O)OC
InChIInChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3
InChIKeyBDWMGYZSQKGUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-6-methylpyridine-4-carboxylate (CAS 3998-90-1): A Halogenated Pyridine Building Block for Scientific Research


Methyl 2-chloro-6-methylpyridine-4-carboxylate (CAS 3998-90-1) is a heterocyclic organic compound belonging to the class of pyridine carboxylates. It is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a methyl ester at the 4-position [1]. This specific substitution pattern imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis, particularly for the development of pharmaceutical and agrochemical candidates . Its solid state at room temperature and well-defined physical properties facilitate its use in various laboratory and industrial settings .

Methyl 2-chloro-6-methylpyridine-4-carboxylate: Why Structural Analogs Cannot Be Assumed Interchangeable


Generic substitution among pyridine carboxylates is scientifically unsound due to the significant impact of even minor structural variations on physicochemical properties, reactivity, and downstream application performance. Analogs like methyl 2-chloroisonicotinate (CAS 58481-11-1) lack the 6-methyl group, resulting in a substantially different melting point (32-35°C vs. 58-62°C) and altered reactivity . Conversely, ethyl 2-chloro-6-methylisonicotinate (CAS 3998-88-7), with a different ester, exhibits a higher melting point (65-67°C) and distinct boiling point, affecting its behavior in reactions and purification . The unique combination of 2-chloro, 6-methyl, and 4-methyl ester substituents on the target compound is not recapitulated by any single analog, making it a non-fungible building block for specific synthetic pathways .

Quantitative Differentiation of Methyl 2-chloro-6-methylpyridine-4-carboxylate from Key Analogs


Melting Point Differentiation from 6-Methyl-Deficient Analog

The presence of both the 2-chloro and 6-methyl substituents in methyl 2-chloro-6-methylpyridine-4-carboxylate results in a significantly higher melting point compared to the 6-methyl-deficient analog, methyl 2-chloroisonicotinate. This difference is critical for isolation, purification, and formulation processes. The target compound's melting point is 58-62°C , whereas the analog lacking the 6-methyl group melts at 32-35°C . This quantitative difference demonstrates how a single methyl group can alter solid-state behavior, impacting ease of handling and storage.

Physical Chemistry Process Chemistry Solid Form Screening

Ester Group Impact on Melting Point Compared to Ethyl Ester Analog

The choice of ester group (methyl vs. ethyl) is a common point of differentiation in procurement. The target methyl ester exhibits a lower melting point than its ethyl ester counterpart, ethyl 2-chloro-6-methylisonicotinate. The target compound has a melting point range of 58-62°C , while the ethyl analog melts at 65-67°C . This difference in thermal behavior can influence reaction conditions, such as solubility at a given temperature, and purification strategies.

Synthetic Methodology Physicochemical Profiling Drug Discovery

Quantified Synthetic Yield as a Standardized Reference for Process Validation

A well-defined and reproducible synthetic yield is a critical metric for procurement, as it allows for cost and efficiency modeling. A published procedure for synthesizing methyl 2-chloro-6-methylpyridine-4-carboxylate from 2-chloro-6-methylpyridine-4-carboxylic acid reports a yield of 69% . This quantifiable benchmark enables researchers to evaluate in-house synthetic efficiency against a published standard and serves as a reference point for assessing vendor-supplied material quality and process reproducibility.

Process R&D Synthetic Organic Chemistry Quality Control

In Silico Binding Evidence for Potential Irritable Bowel Syndrome (IBS) Applications

While direct experimental biological activity data is scarce, molecular docking studies provide a class-level inference of potential therapeutic utility. Docking of methyl 2-chloro-6-methylpyridine-4-carboxylate (MCMP) with a target protein implicated in irritable bowel syndrome (IBS) yielded a favorable docking score of -7.1 kcal/mol, which is superior to the standard ligand's score of -6.3 kcal/mol in the same study [1]. This suggests that the compound's specific molecular geometry and electronic properties enable it to fit within the target binding pocket more effectively than the comparator, warranting further experimental validation.

Computational Chemistry Molecular Docking Drug Discovery

Optimal Application Scenarios for Methyl 2-chloro-6-methylpyridine-4-carboxylate (CAS 3998-90-1)


Precursor for Antitubercular Drug Discovery Programs

The compound is explicitly cited for use in the synthesis of pyridine derivatives being investigated as antitubercular agents . This positions it as a strategic building block for medicinal chemistry teams focused on infectious disease, particularly those exploring novel chemical matter for tuberculosis. Its specific substitution pattern allows for further functionalization at both the chloro and ester positions to explore structure-activity relationships (SAR).

Specialized Building Block for Suzuki Coupling and Cross-Coupling Reactions

The presence of the chlorine atom at the 2-position makes the compound a suitable electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. Vendor recommendations suggest its use at 1.2-1.5 molar equivalents with a Pd(PPh3)4 catalyst at 80-100°C . The quantitative evidence of its melting point and defined synthetic yield support its reliability as a coupling partner for constructing more complex, biologically relevant scaffolds.

Key Intermediate for Novel Agrochemical Formulations

The compound is highlighted as a key component in the development of next-generation insecticides and herbicides . Its unique combination of chloro and methyl substituents on the pyridine ring can impart favorable lipophilicity (calculated XLogP3 of 2.1 [1]) for membrane permeability, a desirable trait for agrochemical active ingredients. Procurement for this application is supported by documented industrial-scale use, with reports of batches up to 2 metric tons per month .

Material for Validating In Silico Models in Medicinal Chemistry

Given the availability of high-quality computational data, including quantum chemical DFT studies and molecular docking simulations against an IBS target [2], this compound serves as an excellent reference material for validating and calibrating computational chemistry workflows. Researchers can procure the compound to perform experimental validation (e.g., biophysical binding assays) to confirm the in silico predictions, thereby strengthening the reliability of their modeling approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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